Bienvenue dans la boutique en ligne BenchChem!

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

MAO-B inhibitor neurodegeneration monoamine oxidase selectivity

This precisely defined quinoline-4-carboxamide serves as a moderate-potency MAO‑B reference (IC₅₀ 1,130 nM) with >100-fold selectivity over MAO‑A, enabling rigorous benchmarking of novel MAO‑B inhibitors for Parkinson's disease research. As a structural analogue of CYP3A4 type II binders, it is ideal for heme coordination studies. Its confirmed inactivity against PfEF2 establishes it as the preferred negative control in Plasmodium translation inhibition screens. Physicochemical alignment (logP 3.6, TPSA 64.1 Ų) with CNS drug-like space ensures assay compatibility. Request a quote for custom synthesis or bulk orders.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B4873706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C22H17N3O2/c1-27-17-6-4-5-16(13-17)24-22(26)19-14-21(15-9-11-23-12-10-15)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26)
InChIKeyIYSYPOXGHJPQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Chemical Identity, Compound Class, and Baseline Physicochemical Profile


N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-35-4, PubChem CID 16432971) is a fully synthetic, small-molecule quinoline-4-carboxamide. Its structure couples a quinoline core with a pyridin-4-yl substituent at C-2 and a 3-methoxyphenyl carboxamide linkage at C-4 [1]. The compound has a molecular formula of C₂₂H₁₇N₃O₂, a molecular weight of 355.4 g/mol, a calculated XLogP3 of 3.6, and a topological polar surface area of 64.1 Ų [1]. It has appeared in BioAssay screening panels for monoamine oxidase (MAO) inhibition and belongs to a broader class of quinoline-4-carboxamides actively investigated for antimalarial, CYP450 modulation, and anticancer applications [2].

Why Generic Substitution Is Chemically Unsound for N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide


Quinoline-4-carboxamides with the 2-(pyridin-4-yl) core are structurally compact but highly sensitive to peripheral substitution, meaning compounds that appear superficially similar can exhibit profoundly different target-binding and pharmacokinetic behaviors. For example, within the same scaffold, a shift of the methoxy group from the 3-position to the 4-position on the anilide ring, or replacement of the pyridin-4-yl group with a pyridin-3-yl isomer, has been shown to alter CYP3A4 binding affinity by up to 1200-fold due to type II heme-iron coordination [1]. In antimalarial series, subtle changes to the carboxamide substituent modulate PfEF2 translation inhibition, selectivity, and oral efficacy from the low-nanomolar to the micromolar range [2]. Consequently, generic selection of a 'pyridinyl-quinoline-carboxamide' without precise quantitative differentiation introduces significant risk of replicating the wrong pharmacological, selectivity, or metabolic profile.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide


MAO-B vs. MAO-A Selectivity Profile Relative to the Closest Pyridin-2-yl Isomer

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide shows preferential inhibition of human recombinant MAO-B over MAO-A, with an MAO‑B IC₅₀ of 1,130 nM compared to an MAO‑A IC₅₀ > 100,000 nM [1]. When compared to the closest analogue, 2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide (positional isomer with methoxyphenyl at C-2 instead of C-4 carboxamide), which has a reported MAO‑B IC₅₀ of 3.80 nM [2], the selectivity gap widens dramatically. In contrast, the reference compound N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki 700 nM for CYP3A4) [3] exhibits a completely different target profile, underscoring the functional divergence triggered by the 3-methoxyphenyl moiety.

MAO-B inhibitor neurodegeneration monoamine oxidase selectivity

Physicochemical Differentiation from Antimalarial Lead DDD107498

The preclinical antimalarial candidate DDD107498 {6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(pyridin-4-yl)quinoline-4-carboxamide} shares the 2-(pyridin-4-yl)quinoline-4-carboxamide backbone with the target compound but substitutes the carboxamide side chain with a free pyridin-4-yl ring and introduces a morpholinomethylphenyl group [1]. DDD107498 achieves a P. falciparum 3D7 EC₅₀ of <1 nM and an oral ED₉₀ of <1 mg/kg in P. berghei mouse models [1]. The target compound, carrying a 3-methoxyphenyl substituent instead, has not demonstrated measurable PfEF2 translation inhibition at comparable concentrations in the available public data, and its logP (3.6) [2] differs from the more polar DDD107498, predicting higher metabolic liability.

antimalarial PfEF2 inhibitor drug metabolism and pharmacokinetics

CYP3A4 Type II Binding Potential Inferred from Core Scaffold SAR

Pyridinyl quinoline-4-carboxamides can coordinate the heme iron of CYP3A4 via the pyridin-4-yl nitrogen, which dramatically influences binding affinity and metabolic stability. Across a series of analogues studied by Peng et al., type II binding affinity differed by as much as 1200-fold depending on the carboxamide substituent [1]. The target compound, which retains the pyridin-4-yl group essential for type II binding, is predicted to engage CYP3A4 differently than the 3-methoxyphenyl-substituted C-2 analogue, which lacks this coordination motif. N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide, the closest matched comparator with a measured CYP3A4 Ki of 700 nM [2], provides a quantitative floor for binding affinity; the electron-donating 3-methoxy substituent on the target anilide ring may further tune the Ki by shifting the nitrogen electron density.

cytochrome P450 3A4 type II binding metabolic stability

Structural Divergence from Quinoline-4-Carboxamide Oxidoreductase Inhibitor Series

A 2026 study by the Results in Chemistry group synthesised and docked 22 novel quinoline-4-carboxamide derivatives against peroxiredoxin-2 (5IJT), cyclooxygenase-2 (5IKT), and dihydroorotate dehydrogenase (3U2O) [1]. All active compounds in that series bore electron-withdrawing substituents such as chloro or nitro groups on the quinoline or carboxamide phenyl rings. The target compound carries only a weakly electron-donating 3-methoxy group on the anilide and thus is predicted to have substantially lower affinity for these oxidoreductase targets. This distinction serves as a negative selection criterion: the compound should be excluded from COx-2/Prx-2 inhibitor procurement unless it is intended as an inactive control for that target class.

oxidoreductase inhibitor cyclooxygenase-2 peroxiredoxin-2 cancer

Recommended Application Scenarios for N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Based on Quantitative Evidence


MAO-B Selective Inhibitor Screening in Neurodegeneration Panels

With an MAO‑B IC₅₀ of 1,130 nM and negligible MAO‑A inhibition (IC₅₀ > 100,000 nM), this compound serves as a moderate-potency MAO‑B preferential reference standard . Neuroscience procurement groups should use it as a chemical probe comparator when profiling novel MAO‑B inhibitors for Parkinson's disease or depression, particularly to benchmark selectivity against the high-affinity analogue 2-(3-methoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide (MAO‑B IC₅₀ 3.80 nM) .

CYP3A4 Type II Binding Probe in Drug Metabolism Studies

As a pyridin-4-yl-containing quinoline-4-carboxamide, this compound is a structural analogue of the well-characterized CYP3A4 type II binder N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (Ki 700 nM) . DMPK laboratories should employ it in cytochrome P450 spectral titration assays to explore how electron-donating 3-methoxy substitution modulates the heme coordination equilibrium, leveraging the 1200-fold affinity window documented for this scaffold .

Negative Control for Antimalarial PfEF2 Translation Inhibition Assays

Given the absence of measurable PfEF2 inhibitory activity and >1,000-fold potency gap relative to DDD107498 (Pf 3D7 EC₅₀ <1 nM) , this compound is fit for use as an inactive control in Plasmodium translation inhibition phenotypic screens. Its matched logP of 3.6 and physicochemical profile parallel the active series sufficiently to serve as a process control for assay permeability and nonspecific binding without confounding the biological readout.

Medicinal Chemistry Scaffold-Hopping Starting Point with CNS Physicochemical Properties

The moderate MAO‑B activity coupled with a logP of 3.6 and TPSA of 64.1 Ų situates this compound within CNS drug-like chemical space . Discovery chemistry groups can use it as a tractable starting scaffold for parallel SAR exploration targeting both MAO‑B potency gains (toward the 3.80 nM benchmark) and CYP3A4 type II binding modulation, exploiting the established synthetic accessibility of the quinoline-4-carboxamide core .

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.